molecular formula C11H21NO3 B7974168 tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B7974168
M. Wt: 215.29 g/mol
InChI Key: VZIGARWGDAWBSE-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C11H21NO3 It is a derivative of acetic acid and contains a tert-butyl ester group, an amino group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with tetrahydro-2H-pyran-4-amine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydro-2H-pyran ring provides structural stability and can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-2-(tetrahydro-2H-furan-4-yl)acetate
  • tert-Butyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate
  • tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetate

Uniqueness

tert-Butyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts specific chemical and physical properties. This ring structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-amino-2-(oxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(12)8-4-6-14-7-5-8/h8-9H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIGARWGDAWBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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